Naphthalen-1,4-imine-9-carboxylic acid, 6-[[4-chloro-5-(trifluoromethyl)-2-pyrimidinyl]amino]-1,2,3,4-tetrahydro-, 1,1-dimethylethyl ester
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Overview
Description
Naphthalen-1,4-imine-9-carboxylic acid, 6-[[4-chloro-5-(trifluoromethyl)-2-pyrimidinyl]amino]-1,2,3,4-tetrahydro-, 1,1-dimethylethyl ester is a complex organic compound with a unique structure that combines naphthalene, pyrimidine, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalen-1,4-imine-9-carboxylic acid, 6-[[4-chloro-5-(trifluoromethyl)-2-pyrimidinyl]amino]-1,2,3,4-tetrahydro-, 1,1-dimethylethyl ester involves multiple stepsThe final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process .
Chemical Reactions Analysis
Types of Reactions
Naphthalen-1,4-imine-9-carboxylic acid, 6-[[4-chloro-5-(trifluoromethyl)-2-pyrimidinyl]amino]-1,2,3,4-tetrahydro-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products Formed
The major products formed from these reactions include naphthoquinone derivatives, amines, and substituted pyrimidine compounds .
Scientific Research Applications
Naphthalen-1,4-imine-9-carboxylic acid, 6-[[4-chloro-5-(trifluoromethyl)-2-pyrimidinyl]amino]-1,2,3,4-tetrahydro-, 1,1-dimethylethyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other naphthalene derivatives and pyrimidine-containing molecules, such as:
- Naphthalene-1,4-dione
- 4-Chloro-5-(trifluoromethyl)-2-pyrimidinamine
- Naphthalen-1-amine
Uniqueness
What sets Naphthalen-1,4-imine-9-carboxylic acid, 6-[[4-chloro-5-(trifluoromethyl)-2-pyrimidinyl]amino]-1,2,3,4-tetrahydro-, 1,1-dimethylethyl ester apart is its combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
942492-12-8 |
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Molecular Formula |
C20H20ClF3N4O2 |
Molecular Weight |
440.8 g/mol |
IUPAC Name |
tert-butyl 4-[[4-chloro-5-(trifluoromethyl)pyrimidin-2-yl]amino]-11-azatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene-11-carboxylate |
InChI |
InChI=1S/C20H20ClF3N4O2/c1-19(2,3)30-18(29)28-14-6-7-15(28)12-8-10(4-5-11(12)14)26-17-25-9-13(16(21)27-17)20(22,23)24/h4-5,8-9,14-15H,6-7H2,1-3H3,(H,25,26,27) |
InChI Key |
SSTUKJKTKBQKOU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1C3=C2C=CC(=C3)NC4=NC=C(C(=N4)Cl)C(F)(F)F |
Origin of Product |
United States |
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